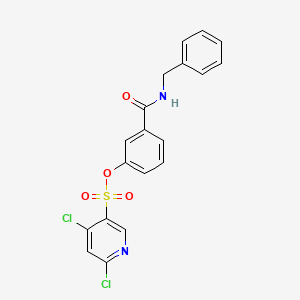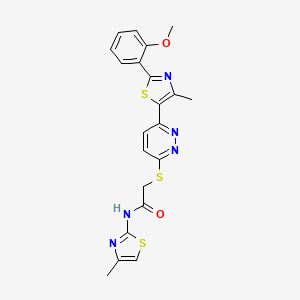![molecular formula C16H11ClN4O2 B2660258 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide CAS No. 2249304-44-5](/img/structure/B2660258.png)
2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide, also known as CHIR-124, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. CHIR-124 has been shown to have potential therapeutic applications in cancer treatment, as it can sensitize cancer cells to DNA damaging agents.
Mechanism of Action
2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide works by inhibiting the Chk1 protein kinase, which is a key player in the DNA damage response pathway. Chk1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting Chk1, this compound allows damaged DNA to be replicated, leading to increased DNA damage and cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to sensitizing cancer cells to DNA damaging agents, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide in lab experiments include its specificity for Chk1, its ability to sensitize cancer cells to DNA damaging agents, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain sufficient quantities of the compound for use in experiments, and its effects may vary depending on the specific cancer cell line being studied.
Future Directions
There are several future directions for research on 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of Chk1. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research into the potential use of this compound in combination with other cancer treatments, such as immunotherapy.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with 2-aminopyrimidine-5-carboxamide. This is followed by the reaction of the resulting intermediate with 3-hydroxybenzaldehyde to form the final product.
Scientific Research Applications
2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in cancer treatment. Studies have shown that this compound can sensitize cancer cells to DNA damaging agents, such as ionizing radiation and chemotherapy drugs, by inhibiting the Chk1 protein kinase. This sensitization can lead to increased cancer cell death and improved treatment outcomes.
properties
IUPAC Name |
2-chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-13(5-2-6-18-14)16(23)21-11-8-19-15(20-9-11)10-3-1-4-12(22)7-10/h1-9,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWJEBIPKHIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2660176.png)

![1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol](/img/structure/B2660181.png)
![7-[6-oxo-6-(4-piperidin-1-ylpiperidin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2660182.png)
![Methyl 2-[[(Z)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2660183.png)



![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)


![Methyl 2-[[2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2660192.png)

![2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2660194.png)